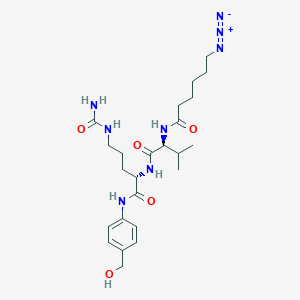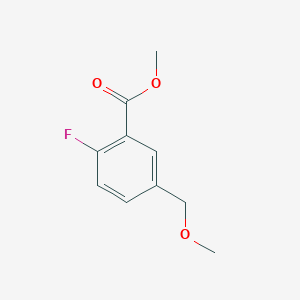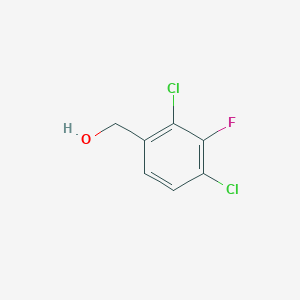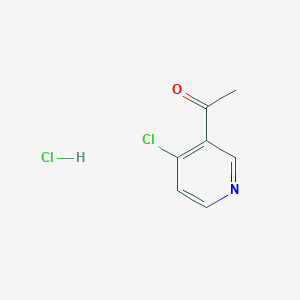
6-Azidohexanoyl-Val-Cit-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azidohexanoyl-Val-Cit-PAB is a click chemistry reagent . It is used in the synthesis of vaccines . The chemical name for this compound is 6-azidohexanoyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate .
Molecular Structure Analysis
The molecular structure of this compound is composed of several functional groups . The molecular weight of this compound is 683.71, and its formula is C31H41N9O9 .Chemical Reactions Analysis
This compound is used as a click chemistry reagent in the synthesis of vaccines . Click chemistry is a type of chemical reaction that joins small units together in a modular fashion, forming stable products.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 683.71 and a formula of C31H41N9O9 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.作用機序
Target of Action
6-Azidohexanoyl-Val-Cit-PAB is primarily used in the synthesis of vaccines
Mode of Action
The compound this compound is a click chemistry reagent Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the creation of pharmaceuticals In the context of vaccine synthesis, this compound likely interacts with other molecules to form a complete vaccine structure
実験室実験の利点と制限
The use of 6-Azidohexanoyl-Val-Cit-PAB in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is a potent inhibitor of PKC and has been shown to have a variety of effects on the biochemical and physiological processes of cells. However, there are some limitations to the use of this compound in laboratory experiments. For example, the inhibition of PKC by this compound is reversible, meaning that the inhibition is not permanent. In addition, the use of this compound may not be suitable for all types of experiments due to its relatively short half-life.
将来の方向性
The potential applications of 6-Azidohexanoyl-Val-Cit-PAB in laboratory experiments are vast and varied. For example, this compound could be used to study the effects of PKC inhibition on other proteins, such as tyrosine kinases and G-protein-coupled receptors. Additionally, this compound could be used to study the effects of PKC inhibition on the development and progression of various diseases, such as cancer and autoimmune diseases. Furthermore, this compound could be used to study the effects of PKC inhibition on the regulation of gene expression and cell signaling pathways. Finally, this compound could be used to study the effects of PKC inhibition on the development of new therapeutic agents.
合成法
6-Azidohexanoyl-Val-Cit-PAB is synthesized through a process called solid-phase peptide synthesis (SPPS). In SPPS, a peptide is synthesized on a solid support, such as a polymer bead or resin, using a series of chemical reactions. The peptide is then cleaved from the support and isolated. The synthesis of this compound involves the coupling of the amino acid residues Val-Cit-PAB, followed by the addition of the azido group to the sixth position of the peptide.
科学的研究の応用
6-Azidohexanoyl-Val-Cit-PAB has been used extensively in the study of PKC and its role in various cellular processes. It has been used to study the structure and function of PKC, as well as to investigate its role in cell growth, differentiation, and apoptosis. This compound has also been used to study the mechanism of action of other proteins, such as tyrosine kinases and G-protein-coupled receptors.
特性
IUPAC Name |
6-azido-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O5/c1-16(2)21(31-20(34)8-4-3-5-14-28-32-26)23(36)30-19(7-6-13-27-24(25)37)22(35)29-18-11-9-17(15-33)10-12-18/h9-12,16,19,21,33H,3-8,13-15H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)(H3,25,27,37)/t19-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDFBASRMLDVQT-FPOVZHCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)



![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)



